(5-Tert-butyl-2-methylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-tert-butyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2/c1-8-5-6-9(11(2,3)4)7-10(8)12(13)14/h5-7,13-14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDBCQYFANMNDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(C)(C)C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Tert-butyl-2-methylphenyl)boronic acid: Structure, Properties, and Synthetic Utility

Executive Summary

(5-Tert-butyl-2-methylphenyl)boronic acid is a specialized organoboron compound featuring a sterically hindered aromatic framework. This guide provides a comprehensive analysis of its chemical structure, physicochemical properties, a robust synthetic protocol, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The strategic placement of the tert-butyl and methyl groups imparts unique reactivity and selectivity, making it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights and detailed experimental methodologies.

Introduction and Strategic Importance

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning methodology for forming carbon-carbon bonds.[1] Among this versatile class of reagents, this compound stands out due to its distinct substitution pattern. The presence of a bulky tert-butyl group para to the boronic acid and an ortho-methyl group creates significant steric hindrance around the reactive center. This steric encumbrance is not a limitation but a strategic feature that can be exploited to control regioselectivity, influence the rate of transmetalation, and minimize undesirable side reactions such as homocoupling in palladium-catalyzed processes.[2][3] Its utility lies in the construction of highly substituted biaryl systems, which are common motifs in pharmacologically active compounds and advanced materials.[4][5]

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its unique arrangement of functional groups on the phenyl ring. The boronic acid moiety (-B(OH)₂) is positioned at C1, a methyl group at C2, and a tert-butyl group at C5. This arrangement dictates its reactivity, solubility, and crystalline nature.

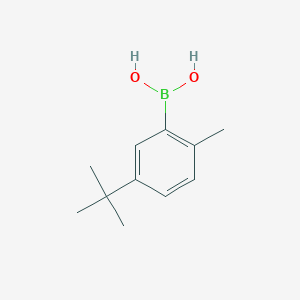

Caption: Chemical structure of this compound.

The key properties of this compound are summarized below. These values are critical for designing experimental conditions, ensuring accurate stoichiometry, and confirming product identity.

| Property | Value | Source(s) |

| CAS Number | 2377606-81-8 | [6] |

| Molecular Formula | C₁₁H₁₇BO₂ | [7] |

| Molecular Weight | 192.07 g/mol | [7] |

| Appearance | Typically a white to off-white solid or crystalline powder. | General chemical knowledge |

| Melting Point | Data not consistently available; requires experimental determination. | |

| Solubility | Soluble in organic solvents like THF, Dioxane, DMSO, and alcohols. | General boronic acid properties |

| ¹H NMR (Expected) | Signals for aromatic protons (d, dd, s), methyl protons (s), tert-butyl protons (s), and boronic acid protons (broad s). | Based on chemical structure |

| ¹³C NMR (Expected) | Signals for aromatic carbons (including the carbon attached to boron), methyl carbon, and tert-butyl carbons (quaternary and methyls). | Based on chemical structure |

| ¹¹B NMR (Expected) | A single broad signal typically in the range of 28-33 ppm, characteristic of an arylboronic acid.[8] | [8][9] |

Synthesis of this compound

Scientific Rationale: The most direct and reliable method for synthesizing arylboronic acids is through the borylation of an organometallic intermediate, typically an organolithium or Grignard reagent, derived from the corresponding aryl halide. The lithiation-borylation sequence is often preferred for its high efficiency and functional group tolerance at low temperatures. The process begins with a halogen-metal exchange using an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium species with a boron electrophile, such as triisopropyl borate. The low temperature (-78 °C) is critical to prevent side reactions of the highly reactive aryllithium intermediate. Subsequent acidic workup hydrolyzes the boronate ester to yield the final boronic acid.[10]

Caption: Synthetic workflow for this compound.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-tert-butyl-2-methylbenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 equiv, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the aryllithium solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Hydrolysis: Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by silica gel column chromatography to yield the pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

Mechanistic Insight: The Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] this compound serves as the organoboron nucleophile. The reaction is initiated by the oxidative addition of an organohalide (Ar-X) to a Pd(0) catalyst. The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[11] This boronate then undergoes transmetalation with the Pd(II)-halide complex, transferring its aryl group to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[1] The steric hindrance of the title compound can slow the transmetalation step, which can be advantageous in preventing side reactions and may require more reactive palladium catalysts or ligands.[2][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a general procedure for coupling this compound with an aryl bromide.

-

Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst. A common choice is Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (1-5 mol%) and a phosphine ligand like SPhos or XPhos (2-10 mol%). The choice of ligand is crucial for coupling sterically hindered partners.

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (typically a 4:1 to 10:1 ratio) is common.

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude biaryl product is then purified by flash column chromatography on silica gel.

Handling, Storage, and Safety

-

Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents. Boronic acids can undergo slow decomposition or trimerization to form boroxines upon prolonged exposure to air and moisture. Storing under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.

-

Protodeboronation: A key potential side reaction for arylboronic acids is protodeboronation, where the C-B bond is cleaved by a proton source, reverting the compound to the corresponding arene. This is often more prevalent with electron-rich or sterically hindered boronic acids and can be minimized by using anhydrous solvents and carefully controlling the reaction pH.[2]

Conclusion

This compound is a highly valuable and specialized reagent in synthetic organic chemistry. Its sterically demanding nature provides a powerful tool for controlling selectivity in the synthesis of complex biaryl structures. Understanding its properties, synthetic route, and the nuances of its application in Suzuki-Miyaura coupling allows researchers to effectively leverage this building block for the targeted construction of novel molecules in pharmaceutical and materials science research.

References

-

(5-(tert-butyl)-2-methylphenyl)boronic acid. Boroncore. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]

-

Supporting Information for a publication. The Royal Society of Chemistry. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

(3-(TERT-BUTYL)-5-METHYLPHENYL)BORONIC ACID. 2a biotech. [Link]

-

A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. [Link]

-

Organic Syntheses Procedure. [Link]

-

(5-(Tert-butyl)-2-formylphenyl)boronic acid. AOBChem. [Link]

-

11B NMR Chemical Shifts. SDSU Chemistry. [Link]

-

Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate. [Link]

-

Synthesis of biologically active boron-containing compounds. PMC - NIH. [Link]

-

Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link]

-

2-Methylphenyl boronic acid. PubChem - NIH. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2377606-81-8 | (5-(tert-butyl)-2-methylphenyl)boronic acid | Boroncore [boroncore.com]

- 7. (5-(tert-butyl)-2-methylphenyl)boronic acid [sigmaaldrich.com]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. raineslab.com [raineslab.com]

- 10. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-Methylphenyl boronic acid | C7H9BO2 | CID 2733267 - PubChem [pubchem.ncbi.nlm.nih.gov]

(5-Tert-butyl-2-methylphenyl)boronic acid CAS number and identifiers

An In-Depth Technical Guide to (5-Tert-butyl-2-methylphenyl)boronic acid for Advanced Research

Introduction: A Versatile Building Block in Modern Drug Discovery

This compound is a specialized organoboron compound that has emerged as a valuable building block in synthetic organic chemistry. Its unique substitution pattern—a sterically demanding tert-butyl group and an activating methyl group on the phenyl ring—offers chemists precise control over molecular architecture. This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and safety protocols, with a focus on its utility for researchers, medicinal chemists, and drug development professionals.

Boronic acids are a cornerstone of modern medicinal chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so revolutionary it was recognized with the 2010 Nobel Prize in Chemistry.[1] This reaction enables the efficient formation of carbon-carbon bonds, which is fundamental to constructing the complex molecular skeletons of many pharmaceutical agents.[2] The stability, low toxicity, and high functional group tolerance of boronic acids make them ideal reagents for late-stage functionalization in drug discovery pipelines.[3][4] The value of this chemical class is underscored by the number of FDA-approved drugs containing a boronic acid moiety, such as the proteasome inhibitor Bortezomib (Velcade®), which is used in cancer therapy.[5][6]

Core Identifiers and Physicochemical Properties

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. While a dedicated PubChem Compound entry for this compound is not available, its identifiers and properties can be derived from its known structure.

| Identifier | Value |

| CAS Number | 2377606-81-8 |

| IUPAC Name | (5-(tert-butyl)-2-methylphenyl)boronic acid |

| Molecular Formula | C₁₁H₁₇BO₂ |

| Molecular Weight | 192.07 g/mol |

| InChI | InChI=1S/C11H17BO2/c1-8-6-7-9(11(2,3)4)5-10(8)12(13)14/h5-7,13-14H,1-4H3 |

| InChIKey | YJFLCiWXYZWDS-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1B(O)O)C(C)(C)C |

Physicochemical Properties

| Property | Description |

| Appearance | White to off-white solid (typical for arylboronic acids) |

| Solubility | Soluble in organic solvents such as methanol, THF, and DMSO. Limited solubility in water. |

Synthesis of this compound

The synthesis of arylboronic acids is a well-established process in organic chemistry. The most common and reliable method involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[7] This approach allows for the regioselective introduction of the boronic acid group onto the aromatic ring.

The logical pathway for synthesizing the title compound starts from the corresponding aryl bromide, 2-bromo-4-tert-butylanisole. This precursor undergoes a lithium-halogen exchange to form a highly reactive aryllithium species, which then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate.

Diagram: General Synthetic Pathway

Caption: Synthesis via lithium-halogen exchange and borylation.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for synthesizing arylboronic acids.[8][9]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-4-tert-butylanisole (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Formation of the Aryllithium Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the cold aryllithium solution, add triisopropyl borate (1.5 equiv) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature overnight with continuous stirring.

-

Hydrolysis and Work-up: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding aqueous hydrochloric acid (2 M) until the pH is ~1-2. Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction forges a new C-C bond between the boronic acid's aryl group and another organic electrophile, typically an aryl, vinyl, or alkyl halide or triflate.[10]

The catalytic cycle involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the electrophile, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic "ate" complex.[4]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[11]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The three key steps of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical coupling of this compound with an aryl bromide.

-

Reagent Preparation: In a reaction vessel suitable for heating under inert atmosphere (e.g., a Schlenk tube or microwave vial), combine this compound (1.2 equiv), the aryl bromide partner (1.0 equiv), and a base such as potassium carbonate (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a phosphine ligand.

-

Solvent Addition and Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired biaryl product.

Safety, Handling, and Storage

While boronic acids are generally less toxic than other organometallic reagents, proper handling is essential. Specific safety data for this compound is not widely published; therefore, precautions should be based on the known hazards of analogous substituted phenylboronic acids.[12][13]

| Hazard Class | GHS Hazard Statements (Representative) |

| Acute Toxicity | H302: Harmful if swallowed.[14] |

| Skin Irritation | H315: Causes skin irritation.[13] |

| Eye Irritation | H319: Causes serious eye irritation.[13] |

| Respiratory Irritation | H335: May cause respiratory irritation.[12] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines (trimeric anhydrides).

-

First Aid:

-

Inhalation: Move to fresh air. Seek medical attention if symptoms persist.

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound is a powerful and strategic reagent for constructing complex organic molecules. Its utility is firmly rooted in the robust and versatile Suzuki-Miyaura cross-coupling reaction, providing a reliable method for creating C-C bonds essential in pharmaceutical and materials science research. By understanding its chemical properties, synthesis, and safe handling procedures, researchers can effectively leverage this building block to accelerate the discovery and development of novel chemical entities.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.). Retrieved February 15, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 15, 2026, from [Link]

-

Al-Zoubi, R. M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Biomolecular Structure and Dynamics, 41(12), 5369-5386. Retrieved February 15, 2026, from [Link]

-

Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3373. Retrieved February 15, 2026, from [Link]

-

Cal, P. M. S. D., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(14), 3791-3806. Retrieved February 15, 2026, from [Link]

-

Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

-

NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved February 15, 2026, from [Link]

-

Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 22(22), 7825-7830. Retrieved February 15, 2026, from [Link]

- U.S. Patent No. US6576789B1. (2003). Process for the preparation of substituted phenylboronic acids.

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved February 15, 2026, from [Link]

- European Patent No. EP1046640A2. (2000). Process for preparing substituted phenyl boronic acids.

-

ResearchGate. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid? Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). B-(2-((4-(1,1-Dimethylethyl)-2-methylphenoxy)methyl)phenyl)boronic acid. CID 16218136. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Methylphenyl boronic acid. CID 2733267. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). (3,5-Di-tert-butylphenyl)boronic acid. CID 11470330. Retrieved February 15, 2026, from [Link]

-

eScholarship, University of California. (2010). Synthesis of boronic acids and esters from pinacolborane and aminoborane under ambient magnesium conditions. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). [5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-2-yl]boronic acid. CID 46738877. Retrieved February 15, 2026, from [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 9. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. 2-Methylphenyl boronic acid | C7H9BO2 | CID 2733267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (3,5-Di-tert-butylphenyl)boronic acid | C14H23BO2 | CID 11470330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. [5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-2-yl]boronic acid | C10H16BNO5 | CID 46738877 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility data of (5-Tert-butyl-2-methylphenyl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (5-Tert-butyl-2-methylphenyl)boronic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility Data in Boronic Acid Chemistry

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry. Their versatile reactivity, stability, and relatively low toxicity have established them as key building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The subject of this guide, this compound, is a valuable intermediate used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the bulky tert-butyl group and the electron-donating methyl group modifies the steric and electronic properties of the phenylboronic acid core, influencing its reactivity and physical properties.

In the journey from laboratory-scale synthesis to industrial production and pharmaceutical formulation, understanding the solubility of an intermediate like this compound is not merely an academic exercise; it is a critical parameter that dictates process efficiency, product purity, and the viability of a formulation. Solubility data governs the choice of solvents for reactions and crystallizations, impacts reaction kinetics, and is fundamental for developing purification strategies.

However, determining the solubility of boronic acids presents unique challenges. These compounds have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which often exhibit significantly different solubilities than the parent acid. This equilibrium can complicate measurements and lead to inconsistent data if not properly controlled. This guide provides a comprehensive overview of the solubility of this compound, offering both theoretical understanding and practical, field-proven experimental protocols for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the solute is essential before delving into its solubility behavior.

| Property | Value | Source |

| Chemical Structure |  | (Self-generated) |

| IUPAC Name | This compound | |

| CAS Number | 343474-92-6 | |

| Molecular Formula | C₁₁H₁₇BO₂ | |

| Molecular Weight | 192.06 g/mol | |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 103 to 106°C |

Understanding Solubility: Trends and Influential Factors

Direct, experimentally determined solubility data for this compound across a wide range of organic solvents is not extensively published in the literature. However, we can infer its likely behavior by examining data from a closely related, well-studied compound, phenylboronic acid, and considering the influence of the tert-butyl and methyl substituents.

Representative Solubility Data: Phenylboronic Acid

The following table presents the mole fraction solubility (x₁) of phenylboronic acid in several common organic solvents at various temperatures. This data serves as a valuable baseline for predicting the behavior of its derivatives.

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Dipropyl ether | 293.15 | 0.045 |

| 303.15 | 0.062 | |

| 313.15 | 0.084 | |

| 323.15 | 0.113 | |

| Acetone | 293.15 | 0.031 |

| 303.15 | 0.043 | |

| 313.15 | 0.060 | |

| 323.15 | 0.082 | |

| Chloroform | 293.15 | 0.012 |

| 303.15 | 0.017 | |

| 313.15 | 0.024 | |

| 323.15 | 0.034 | |

| Methylcyclohexane | 293.15 | 0.0001 |

| 303.15 | 0.0002 | |

| 313.15 | 0.0003 | |

| 323.15 | 0.0005 |

Data adapted from the Journal of Solution Chemistry for phenylboronic acid.

Analysis of Trends:

-

Solvent Polarity: Phenylboronic acid exhibits the highest solubility in polar aprotic solvents like ethers (dipropyl ether) and ketones (acetone). Its solubility is moderate in less polar solvents like chloroform and extremely low in nonpolar hydrocarbons like methylcyclohexane. This indicates that the polar boronic acid group, capable of hydrogen bonding, dominates the solubility behavior.

-

Temperature Dependence: As expected, solubility increases significantly with temperature across all solvents, highlighting the endothermic nature of the dissolution process.

The Influence of Substituents on this compound

The presence of the tert-butyl and methyl groups on the phenyl ring will alter the solubility profile compared to the parent phenylboronic acid:

-

Increased Lipophilicity: Both the tert-butyl and methyl groups are alkyl substituents that increase the nonpolar character (lipophilicity) of the molecule. This structural change is expected to increase its solubility in less polar and nonpolar organic solvents (e.g., toluene, hexanes, chloroform) and potentially decrease its solubility in highly polar solvents compared to unsubstituted phenylboronic acid.

-

Steric Effects: The bulky tert-butyl group may disrupt the crystal lattice packing of the solid boronic acid, potentially lowering the energy required to break the lattice and thus favoring dissolution.

Experimental Protocol for Accurate Solubility Determination

To obtain reliable and reproducible solubility data, a robust experimental methodology is paramount. The dynamic (or synthetic) method is a highly effective technique for boronic acids as it can minimize the impact of anhydride formation by determining the dissolution point upon heating a mixture of known composition.

The Dynamic Method: A Step-by-Step Workflow

This protocol outlines a self-validating system for determining the temperature at which a known concentration of the solute completely dissolves.

1. Materials and Equipment

-

This compound (high purity)

-

High-purity organic solvents (anhydrous grade recommended)

-

Jacketed glass vessel or multiple sealed vials

-

Calibrated temperature probe (e.g., Pt100)

-

Analytical balance (±0.1 mg)

-

Magnetic stirrer and stir bars

-

Programmable heating/cooling circulator

-

Turbidity sensor or a laser light source and detector

2. Experimental Procedure

-

Sample Preparation:

-

Accurately weigh a specific mass of this compound into the jacketed glass vessel.

-

Add a precise mass of the chosen organic solvent to the vessel. The exact masses are critical for calculating the final mole fraction.

-

Seal the vessel to prevent solvent evaporation.

-

-

Solubility Measurement:

-

Place the vessel in the heating/cooling circulator and begin vigorous stirring to ensure the suspension is homogeneous.

-

Start heating the sample at a slow, controlled rate (e.g., 0.2–0.5 K/min). A slow ramp is crucial to ensure the system remains at thermal equilibrium.

-

Continuously monitor the turbidity of the solution. The dissolution point is the temperature at which the last solid particles disappear, resulting in a clear solution. This can be observed visually or, for higher accuracy, detected by a sharp drop in the signal from a turbidity sensor.

-

Record this temperature as the dissolution temperature for that specific concentration.

-

-

Data Analysis:

-

Repeat the procedure for several different, precisely known concentrations of the solute in the same solvent.

-

Plot the recorded dissolution temperatures against the corresponding mole fractions of the solute.

-

The resulting plot is the solubility curve for the solute-solvent system.

-

Visualization of the Experimental Workflow

The logical flow of the dynamic method can be visualized as follows:

An In-depth Technical Guide to the Electronic Properties of 5-tert-butyl-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the electronic properties of 5-tert-butyl-2-methylphenylboronic acid, a versatile building block in organic synthesis and drug discovery. By dissecting the interplay of its constituent functional groups, we will explore the underlying principles that govern its reactivity, acidity, and potential applications. This document is intended to serve as a valuable resource for researchers leveraging this and similar substituted phenylboronic acids in their work.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a class of organoboron compounds that have become indispensable in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex organic molecules, including many pharmaceutical agents. The utility of a given phenylboronic acid is intrinsically linked to its electronic properties, which are modulated by the nature and position of substituents on the phenyl ring. These substituents influence the Lewis acidity of the boron center, the polarity of the molecule, and its reactivity in catalytic cycles.[3][4]

The subject of this guide, 5-tert-butyl-2-methylphenylboronic acid, presents a unique combination of steric and electronic effects that warrant a detailed investigation. The strategic placement of a bulky tert-butyl group and an electron-donating methyl group significantly impacts the molecule's behavior, making a thorough understanding of its electronic landscape crucial for its effective application.

Deciphering the Electronic Landscape: The Interplay of Substituents

The electronic character of 5-tert-butyl-2-methylphenylboronic acid is a direct consequence of the combined influence of the ortho-methyl and para-tert-butyl groups. To understand their collective impact, we must first consider their individual effects.

The ortho-Methyl Group: A Steric and Inductive Contributor

The methyl group at the ortho position (C2) primarily exerts two effects:

-

Inductive Effect (+I): As an alkyl group, the methyl substituent is electron-donating through the sigma bond network. This +I effect increases the electron density on the phenyl ring, which in turn can influence the acidity of the boronic acid group.

-

Steric Hindrance: The proximity of the methyl group to the boronic acid moiety can cause significant steric hindrance. This steric crowding can influence the conformation of the B(OH)₂ group relative to the phenyl ring, potentially impacting its reactivity and intermolecular interactions in the solid state.[5][6]

The para-tert-Butyl Group: A Bulky Electron-Donating Group

The tert-butyl group at the para position (C5) is characterized by:

-

Inductive Effect (+I): Similar to the methyl group, the tert-butyl group is electron-donating via induction. Its effect is generally considered to be slightly stronger than that of a methyl group.

-

Hyperconjugation: While a smaller contribution, hyperconjugation from the C-H bonds of the tert-butyl group can also donate electron density to the aromatic pi-system.

-

Steric Bulk: The large size of the tert-butyl group can influence intermolecular packing in the solid state and may affect the solubility of the compound in various solvents.[1]

The Combined Effect: A Synergistic Influence

The simultaneous presence of the ortho-methyl and para-tert-butyl groups results in a synergistic modulation of the electronic properties. Both groups are electron-donating, leading to an overall increase in electron density on the phenyl ring compared to unsubstituted phenylboronic acid. This increased electron density is expected to decrease the Lewis acidity of the boron atom, making the boronic acid less acidic (i.e., having a higher pKa).

The steric hindrance from the ortho-methyl group can force the B(OH)₂ group out of the plane of the phenyl ring, which may disrupt pi-conjugation between the boron's empty p-orbital and the aromatic system. This could have implications for its reactivity in certain catalytic reactions.

Quantifying Electronic Effects: The Hammett Equation and pKa

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effects of substituents on the reactivity and equilibrium constants of aromatic compounds.[4][7] It is defined as:

log(K/K₀) = σρ

where:

-

K is the equilibrium constant for the substituted reactant.

-

K₀ is the equilibrium constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

For the dissociation of phenylboronic acids, a positive ρ value indicates that electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).[3]

Hammett Substituent Constants

The following table summarizes the Hammett constants for the methyl and tert-butyl groups at the meta and para positions.

| Substituent | σ_meta | σ_para |

| -CH₃ | -0.07 | -0.17 |

| -C(CH₃)₃ | -0.10 | -0.20 |

Data sourced from established Hammett constant tables.[8][9]

While Hammett constants for ortho substituents are less straightforward due to the inclusion of steric effects, the negative values for both methyl and tert-butyl groups in the meta and para positions clearly indicate their electron-donating nature.

Predicting the pKa of 5-tert-butyl-2-methylphenylboronic acid

Given that both the ortho-methyl and para-tert-butyl groups are electron-donating, we can predict that the pKa of 5-tert-butyl-2-methylphenylboronic acid will be higher than that of unsubstituted phenylboronic acid (pKa ≈ 8.8). The combined +I effects will decrease the acidity of the boronic acid. A precise experimental determination is necessary for an accurate value.

Experimental Characterization of Electronic Properties

A thorough understanding of the electronic properties of 5-tert-butyl-2-methylphenylboronic acid requires rigorous experimental characterization. The following protocols outline key experiments for this purpose.

Synthesis of 5-tert-butyl-2-methylphenylboronic acid

A common route for the synthesis of substituted phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.[2]

Experimental Workflow: Synthesis

Caption: Synthetic route to 5-tert-butyl-2-methylphenylboronic acid.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid.[10][11][12]

Protocol: Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 5-tert-butyl-2-methylphenylboronic acid and dissolve it in a suitable solvent mixture (e.g., 50:50 water:methanol) to a final concentration of ~10 mM. The use of a co-solvent is often necessary for hydrophobic boronic acids.

-

Titration Setup: Place the analyte solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of pKa by UV-Vis Spectrophotometry

For compounds with a UV-active chromophore near the site of ionization, UV-Vis spectrophotometry offers a sensitive method for pKa determination, requiring smaller sample quantities.[13][14][15][16]

Protocol: UV-Vis Spectrophotometry

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa.

-

Preparation of Sample Solutions: Prepare a stock solution of 5-tert-butyl-2-methylphenylboronic acid in a suitable solvent (e.g., methanol). Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the µM range).

-

Spectral Acquisition: Record the UV-Vis spectrum of each sample solution over a relevant wavelength range.

-

Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon ionization versus the pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

Computational Modeling of Electronic Properties

Computational chemistry provides a powerful avenue for gaining deeper insights into the electronic structure and properties of molecules.[3][4][17] Density Functional Theory (DFT) calculations can be employed to model 5-tert-butyl-2-methylphenylboronic acid.

Computational Workflow

Caption: A typical workflow for computational analysis.

Key Calculated Properties:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals provide information about the molecule's reactivity and electronic transitions.

-

Electrostatic Potential (ESP) Map: Visualizes the charge distribution on the molecule's surface, highlighting electron-rich and electron-poor regions.

-

Predicted pKa: By calculating the free energy change of the deprotonation reaction in a simulated aqueous environment, the pKa can be predicted.[18][19]

Applications in Drug Discovery and Organic Synthesis

The unique electronic and steric profile of 5-tert-butyl-2-methylphenylboronic acid makes it a valuable tool in several areas:

-

Suzuki-Miyaura Coupling: This sterically hindered boronic acid can be used to synthesize complex biaryl structures that might be challenging to access with less bulky reagents. The electronic properties influence the transmetalation step in the catalytic cycle.[1][2][20][21]

-

Medicinal Chemistry: Boronic acids are increasingly being explored as pharmacophores.[22] The substituents on the phenyl ring can be tailored to optimize binding to biological targets and to modulate pharmacokinetic properties. The tert-butyl group can enhance metabolic stability and lipophilicity.[23][24][25]

-

Materials Science: Substituted phenylboronic acids are used in the development of sensors and other functional materials.[26]

Conclusion

The electronic properties of 5-tert-butyl-2-methylphenylboronic acid are a result of the combined electron-donating and steric effects of its ortho-methyl and para-tert-butyl substituents. These features lead to a predicted decrease in acidity (higher pKa) compared to unsubstituted phenylboronic acid and present unique opportunities for its application in organic synthesis and drug discovery. A thorough understanding of these properties, gained through the experimental and computational methods outlined in this guide, is essential for unlocking the full potential of this versatile molecule.

References

- Sporzyński, A., Adamczyk-Woźniak, A., & Kolecka, A. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents. CrystEngComm, 14(23), 8093-8102.

- Al-Zoubi, R. M., & Hall, D. G. (2020). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Journal of Molecular Liquids, 300, 112294.

- Adamczyk-Woźniak, A., Sporzyński, A., & Leśniewska, B. (2013). Novel 2,6-disubstituted phenylboronic compounds – Synthesis, crystal structures, solution behaviour and reactivity. Journal of Organometallic Chemistry, 745-746, 288-296.

- da Silva, C. O., & Nascimento, M. A. C. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 30(15), 3789.

- Sporzyński, A., Adamczyk-Woźniak, A., & Leśniewska, B. (2014). Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals. Crystal Growth & Design, 14(11), 5569-5579.

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

- Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075.

- Adamczyk-Woźniak, A., Sporzyński, A., & Leśniewska, B. (2019).

-

Stenutz, R. Hammett substituent constants. Retrieved from [Link]

-

Wikipedia. (2024, January 28). Hammett equation. Retrieved from [Link]

-

LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Box, K. J., & Völgyi, G. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(6), 469-473.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Rupp, M. (2016). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. In Computational Drug Discovery and Design (pp. 227-242). Humana Press, New York, NY.

- De, S., & Pal, S. (2012). The application of the Hammett equation to ortho-substituted benzene reaction series. Journal of Physical Organic Chemistry, 25(11), 963-970.

-

LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

- Rupp, M. (2011). Predicting the pKa of small molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 281-292.

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

- da Silva, G. P., & da Silva, J. B. (2017). Computational Approaches for the Prediction of pKa Values. CRC press.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2008). Organic Syntheses Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- Chen, Y., et al. (2016). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. International Journal of Nanomedicine, 11, 4647–4658.

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved from [Link]

- Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713.

- Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.

-

MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]

- Prestamo, G., et al. (2014). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 60(2-3), 91-99.

- Bories, C., et al. (2019). 3D-Printed Phenylboronic Acid-Bearing Hydrogels for Glucose-Triggered Drug Release. Polymers, 11(11), 1845.

- Li, Y., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology, 22(1), 164.

-

ResearchGate. (n.d.). FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Tert-butyl-2-methyl-1-cyclohexanone. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. (PDF) Novel 2,6-disubstituted phenylboronic compounds – Synthesis, crystal structures, solution behaviour and reactivity [academia.edu]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. moodle2.units.it [moodle2.units.it]

- 9. Hammett substituent constants [stenutz.eu]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. ijper.org [ijper.org]

- 17. optibrium.com [optibrium.com]

- 18. mrupp.info [mrupp.info]

- 19. routledge.com [routledge.com]

- 20. Yoneda Labs [yonedalabs.com]

- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 22. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 23. japsonline.com [japsonline.com]

- 24. mdpi.com [mdpi.com]

- 25. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review & Technical Guide: (5-Tert-butyl-2-methylphenyl)boronic Acid Derivatives

Executive Summary

Molecule: (5-Tert-butyl-2-methylphenyl)boronic acid CAS: 2377606-81-8 Role: Sterically demanding, lipophilic building block[1]

This guide analyzes the synthesis, reactivity, and application of this compound.[1] As a specialized organoboron reagent, it serves a critical function in medicinal chemistry and materials science: the introduction of a lipophilic, sterically hindered aryl core . The unique 2-methyl/5-tert-butyl substitution pattern offers a dual advantage—the ortho-methyl group restricts rotational freedom (atropisomerism potential), while the meta-tert-butyl group significantly enhances solubility and metabolic stability by blocking oxidative metabolism at the para-position.[1]

Part 1: Chemical Identity & Structural Significance

The molecule features a phenyl ring substituted with a boronic acid moiety at C1, a methyl group at C2, and a tert-butyl group at C5.

| Property | Data | Significance |

| CAS Number | 2377606-81-8 | Unique identifier for procurement and IP searches.[1] |

| Molecular Formula | C₁₁H₁₇BO₂ | |

| Molecular Weight | 192.07 g/mol | Low MW allows for fragment-based drug design (FBDD).[1] |

| Steric Profile | High (Ortho-methyl) | The C2-methyl creates steric clash during Pd-catalyzed transmetallation.[1] |

| Electronic Profile | Electron-Rich | Alkyl groups (+I effect) increase nucleophilicity of the aryl ring.[1] |

Structural Logic in Drug Design

-

Metabolic Blocking: The bulky tert-butyl group at C5 effectively blocks the para-position relative to the methyl, a common site for CYP450-mediated oxidation.

-

Conformational Lock: The C2-methyl group induces a twist in biaryl systems formed via Suzuki coupling, potentially locking the molecule into a bioactive conformation that fits specific hydrophobic pockets (e.g., kinase ATP-binding sites).

Part 2: Synthesis & Manufacturing Protocols

The synthesis of sterically hindered boronic acids requires precise control to prevent protodeboronation (loss of the boron group) and Wurtz-type homocoupling.[1]

Route A: Cryogenic Lithium-Halogen Exchange (Lab Scale)

This is the preferred method for high purity, avoiding the formation of magnesium salts that can complicate workup.[1]

-

Precursor: 1-Bromo-5-tert-butyl-2-methylbenzene (CAS: 3972-65-4 for the para-isomer analog, specific isomer synthesis required).[1]

-

Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃).[1]

-

Solvent: Anhydrous THF.

Detailed Protocol

-

Setup: Flame-dry a 500 mL three-neck flask under Argon atmosphere.

-

Dissolution: Dissolve 1-bromo-5-tert-butyl-2-methylbenzene (10.0 g, 44 mmol) in anhydrous THF (100 mL). Cool to -78°C .[2]

-

Lithiation: Add n-BuLi (2.5 M in hexanes, 19.4 mL, 48.4 mmol) dropwise over 30 minutes. Critical: Maintain internal temp < -70°C to prevent benzylic lithiation at the methyl group.

-

Borate Trapping: Stir for 1 hour at -78°C. Rapidly add Triisopropyl borate (12.2 mL, 52.8 mmol).

-

Hydrolysis: Allow the mixture to warm to room temperature (RT) overnight. Quench with 1M HCl (50 mL) and stir vigorously for 2 hours to hydrolyze the boronate ester to the acid.

-

Purification: Extract with diethyl ether, wash with brine, dry over MgSO₄, and recrystallize from hexane/ethyl acetate.

Route B: Grignard Formation (Industrial Scale)

For kilogram-scale production, the Grignard route is more cost-effective but requires initiation activation due to steric hindrance.[1]

-

Activation: Iodine (I₂) or 1,2-dibromoethane is required to initiate Mg insertion into the hindered C-Br bond.[1]

-

Temperature: Reflux is often necessary to sustain Grignard formation, followed by cooling to -20°C for borate addition.

Synthesis Visualization

Caption: Pathway for the synthesis of the target boronic acid via cryogenic lithiation.

Part 3: Reactivity & The "Ortho-Effect" in Suzuki Coupling[1]

Coupling this compound is non-trivial.[1] The C2-methyl group exerts steric pressure on the palladium center during the transmetallation step of the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ often result in low yields (<30%) or protodeboronation (yielding tert-butyltoluene).[1]

The Solution: Specialized Ligands

To overcome the energy barrier of transmetallation, electron-rich, bulky phosphine ligands are required.

-

SPhos / XPhos: These Buchwald ligands create a protective pocket around the Pd center and facilitate oxidative addition and reductive elimination in hindered systems.

-

Pd-PEPPSI-IPr: An NHC (N-heterocyclic carbene) catalyst that is exceptionally stable and active for tetra-ortho-substituted couplings.[1]

Optimized Coupling Protocol (General Procedure)

Reaction: Coupling with 4-chloropyridine (Model System)

-

Reagents: Boronic acid (1.2 equiv), Aryl chloride (1.0 equiv), K₃PO₄ (3.0 equiv).[1]

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).[1]

-

Solvent: Toluene:Water (10:1) or 1,4-Dioxane.[1]

-

Conditions: Heat to 100°C for 12 hours under Argon.

-

Workup: The bulky tert-butyl group makes the product highly lipophilic; purification usually requires non-polar eluents (Hexane/EtOAc 95:5).

Mechanism of Steric Challenge

Caption: The catalytic cycle highlights Transmetallation as the rate-determining step due to the C2-methyl steric clash.

Part 4: Strategic Applications

Medicinal Chemistry (Kinase Inhibitors)

The 5-tert-butyl-2-methylphenyl moiety is a bioisostere for other bulky hydrophobic groups (e.g., 2,4-dichlorophenyl).[1]

-

Hydrophobic Pocket Filling: In kinase inhibitors (e.g., p38 MAP kinase or B-Raf), this moiety can occupy the deep hydrophobic pocket adjacent to the ATP binding site. The tert-butyl group provides maximal Van der Waals contact with hydrophobic residues (Leu, Val, Phe).

-

Solubility: Unlike planar aromatic rings which can cause aggregation, the globular shape of the tert-butyl group disrupts pi-stacking, improving the solubility of the final drug candidate.

Material Science (OLED Hosts)

Derivatives of this boronic acid are used to synthesize Antioxidant CA analogs and bulky hosts for OLEDs.

-

Prevention of Quenching: In blue OLEDs, aggregation causes fluorescence quenching. Introducing the 5-tert-butyl-2-methylphenyl group onto the anthracene or fluorene core prevents the chromophores from stacking too closely, maintaining high quantum efficiency.[1]

References

-

Key Organics. (2024). This compound Product Specification. Retrieved from [1]

-

Sigma-Aldrich. (2024).[1] Boronic Acid Derivatives and Applications. Retrieved from [1]

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [1]

-

Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. Topics in Current Chemistry. Retrieved from [1]

-

ChemicalBook. (2024). Synthesis of 2,4,6-Trimethylphenylboronic acid (Analogous Protocol). Retrieved from [1]

Sources

Steric Hindrance & Reactivity Profile: (5-Tert-butyl-2-methylphenyl)boronic Acid

The following technical guide provides an in-depth analysis of the steric and reactivity profile of (5-Tert-butyl-2-methylphenyl)boronic acid , designed for researchers in medicinal chemistry and process development.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (CAS: 1252562-63-6) represents a distinct class of "sterically challenged" organoboron building blocks. Unlike simple phenylboronic acids, this molecule possesses a dual-zone steric profile:

-

Proximal Hindrance (Ortho-Methyl): Directly impedes the boron center, significantly retarding the transmetallation step in cross-coupling reactions.

-

Distal Bulk (Meta-Tert-Butyl): Modulates solubility, crystal packing, and metabolic stability without directly interfering with the reaction center.

This guide analyzes these steric zones, provides optimized protocols to overcome kinetic barriers, and details the mechanistic implications for drug design.

Structural Analysis: The "Dual-Zone" Steric Profile

The reactivity of this boronic acid is dictated by the interplay between the ortho-methyl group and the meta-tert-butyl group. Understanding this spatial arrangement is critical for ligand selection.

Zone 1: The Proximal Ortho-Methyl Effect

The methyl group at the 2-position (ortho) exerts a profound steric influence on the boron atom.

-

Conformational Locking: The ortho-methyl forces the

group to twist out of coplanarity with the phenyl ring to minimize -

Nucleophilic Attack Barrier: During the transmetallation step of the Suzuki-Miyaura reaction, the incoming Palladium(II) complex must approach the boron center. The ortho-methyl group creates a "steric wall," increasing the activation energy (

) for the formation of the pre-transmetallation intermediate (boronate-Pd complex).

Zone 2: The Distal Meta-Tert-Butyl Effect

The tert-butyl group at the 5-position (meta) is remote from the reaction center but critical for physicochemical properties.

-

Lipophilicity & Solubility: The bulky alkyl group significantly increases the LogP, ensuring high solubility in non-polar organic solvents (Toluene, THF) often required for hindered couplings.

-

Metabolic Blocking: In drug design, this group effectively blocks the 5-position from metabolic oxidation (CYP450 mediated), a common soft spot in biaryl scaffolds.

Quantitative Steric Comparison

The following table contrasts the steric parameters of this molecule against standard benchmarks.

| Parameter | Phenylboronic Acid | o-Tolylboronic Acid | (5-t-Bu-2-Me)Phenylboronic Acid |

| Ortho-Substituent | H (None) | Methyl | Methyl |

| Meta-Substituent | H (None) | H (None) | Tert-Butyl |

| Steric Demand (Boron) | Low | High | High |

| Transmetallation Rate | Fast ( | Slow ( | Slow ( |

| Protodeboronation Risk | Low | Moderate | High (Due to electron-rich ring) |

Visualizing the Steric Landscape

The following diagram illustrates the logical relationship between the structural features and their chemical consequences.

Figure 1: Functional decomposition of the steric and electronic effects within the molecule.

Reactivity & Optimization Strategy

The Challenge: Transmetallation vs. Protodeboronation

For sterically hindered boronic acids, the rate of transmetallation (

-

Mechanism: The electron-rich nature of the ring (alkyl groups are electron-donating) facilitates protonation at the carbon attached to boron (ipso-carbon), leading to C-B bond cleavage and the formation of the de-borylated arene (5-tert-butyl-2-methylbenzene).

-

Solution: To favor coupling over decomposition, one must accelerate transmetallation using electron-rich, bulky phosphine ligands .

Ligand Selection: The "Buchwald" Solution

Standard ligands like

-

SPhos: Excellent general-purpose ligand for hindered couplings. The methoxy groups on the ligand provide stability, and the dicyclohexylphosphino group is sufficiently electron-rich.

-

XPhos: Preferred if the coupling partner (aryl halide) is also hindered or unreactive (e.g., aryl chlorides).

-

PCy3: A viable alternative for extremely bulky systems, often used with Pd2(dba)3.

Optimized Experimental Protocol

This protocol is designed to maximize the coupling efficiency of this compound with a generic Aryl Bromide.

Reagents:

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Catalyst:

(2-5 mol%) -

Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)

-

Base:

(3.0 equiv) - Anhydrous preferred to minimize protodeboronation. -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

-

Pre-complexation: In a reaction vial, charge

and SPhos. Add the solvent (e.g., Toluene) and stir at room temperature for 5 minutes to generate the active-

Why? Pre-forming the catalyst ensures the hindered boronic acid encounters an active catalyst immediately upon heating, reducing the window for side reactions.

-

-

Substrate Addition: Add the Aryl Bromide, this compound, and solid

. -

Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen inhibition is fatal for hindered couplings.

-

Reaction: Seal the vial and heat to 100°C for 12-18 hours.

-

Note: Vigorous stirring is essential if using a biphasic system (Toluene/Water).

-

-

Workup: Cool to RT. Filter through a pad of Celite. Concentrate and purify via silica gel chromatography.

Applications in Drug Discovery[1]

This specific substitution pattern is valuable in Medicinal Chemistry for "Scaffold Hopping" and "Metabolic Hardening."

Metabolic Hardening

The tert-butyl group is a classic bioisostere for halogens or smaller alkyls, but with superior metabolic stability. By placing it at the 5-position:

-

It blocks the para position relative to the methyl group.[1]

-

It prevents hydroxylation at a typically reactive site on the phenyl ring.

Conformational Control (Atropisomerism)

If coupled to another hindered aryl system (e.g., a substituted pyridine or naphthalene), the ortho-methyl group can induce atropisomerism (axial chirality).

-

Implication: Researchers must check for the presence of rotamers or separable atropisomers in the final biaryl product. The barrier to rotation will be high due to the clash between the 2-methyl group and the substituents on the coupling partner.

References

-

Ortho-Substituent Effects in Suzuki Coupling

-

Ligand Selection for Hindered Substrates

- Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." (Barder, T. E., et al.)

- Source: Journal of the American Chemical Society

-

URL:[Link]

-

Protodeboronation Mechanisms

- Title: "Mechanism and Inhibition of Protodeboronation of Heteroaromatic Boronic Acids." (Cox, P. A., et al.)

- Source: Journal of the American Chemical Society

-

URL:[Link]

-

Tert-Butyl Group Properties

-

Title: "The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects."[1]

- Source: Benchchem Technical Guides

-

Sources

Methodological & Application

Application Note: Cross-Coupling Protocols for (5-Tert-butyl-2-methylphenyl)boronic Acid

Executive Summary

(5-Tert-butyl-2-methylphenyl)boronic acid represents a "privileged" structural motif in medicinal chemistry. The ortho-methyl group provides conformational lock (atropisomerism potential), while the meta-tert-butyl group imparts significant lipophilicity (

However, this compound presents a dual-threat challenge in catalysis:

-

Steric Hindrance: The ortho-methyl group significantly retards the transmetallation step, rendering standard catalysts (e.g., Pd(PPh

) -

Protodeboronation: The electron-rich nature of the ring, combined with steric strain, makes the C–B bond labile under hydrolytic conditions, leading to the rapid formation of the defunctionalized byproduct 1-tert-butyl-4-methylbenzene.

This guide details two field-proven protocols designed to bypass these failure modes using next-generation precatalysts and engineered ligand systems.

Chemical Profile & Mechanistic Bottlenecks[1]

| Feature | Specification | Implication for Coupling |

| Steric Bulk | Ortho-Methyl (C2) | High. Blocks approach to Pd(II) center. Requires bulky ligands to open the coordination sphere. |

| Electronic Bias | Tert-butyl (C5) + Methyl (C2) | Electron Rich. Increases nucleophilicity but accelerates protodeboronation in the presence of water/base. |

| Solubility | Lipophilic | Excellent in non-polar solvents (Toluene, THF). Poor in pure aqueous systems. |

The "Transmetallation Trap"

In standard Suzuki couplings, oxidative addition is often rate-limiting. For this compound, the transmetallation step becomes the bottleneck. The ortho-methyl group creates a steric clash with the ligands on the Palladium(II) intermediate.

-

Failure Mode: If transmetallation is too slow, the boronic acid accumulates in the basic solution and undergoes protodeboronation.

-

Solution: Use ligands like XPhos or SPhos (Buchwald Type) or IPent (NHC). These ligands are bulky but flexible; they facilitate the entry of the hindered boronic acid while stabilizing the monoligated Pd(0) species.

Protocol A: The "Gold Standard" (Buchwald G3/G4 System)

Application: General purpose coupling with aryl bromides, chlorides, and triflates.[1] Best for high-value substrates where yield is paramount.

Rationale

This protocol utilizes XPhos Pd G3 (or G4). The precatalyst releases the active L-Pd(0) species immediately upon activation by base, preventing the induction period associated with Pd(OAc)

Materials

-

Boronic Acid: this compound (1.2 – 1.5 equiv)

-

Electrophile: Aryl/Heteroaryl Halide (1.0 equiv)

-

Catalyst: XPhos Pd G3 (2.0 – 4.0 mol%)

-

Base: K

PO -

Solvent: THF (Tetrahydrofuran) or Toluene.

Step-by-Step Methodology

-

Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Electrophile (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol).

-

Critical: If the electrophile is a liquid, add it after solvent.

-

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles).

-

Solvent Addition: Add anhydrous THF (4.0 mL) via syringe. Stir to dissolve solids.

-

Base Addition: Add degassed 0.5 M K

PO-

Note: A biphasic system (1:1 organic/aqueous) is standard here. The phase transfer aids in modulating base concentration in the organic layer, reducing deboronation.

-

-

Reaction: Heat the block to 60°C for 2–4 hours.

-

Visual Check: The reaction should transition from a pale yellow/orange to a dark brown/black solution over time.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and separate layers. Wash organic layer with Brine. Dry over Na

SO -

Purification: Flash chromatography.

-

Tip: The product is highly lipophilic due to the tert-butyl group. Start with 100% Hexanes/Heptane and gradient slowly to 5% EtOAc.

-

Protocol B: The "Heterocyclic Specialist" (Pd-PEPPSI-IPent)

Application: Coupling with electron-deficient heteroaryl chlorides (e.g., chloropyridines, chloropyrimidines) or extremely hindered partners (tetra-ortho substituted).

Rationale

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes use N-Heterocyclic Carbenes (NHC).[2] The IPent ligand is extremely bulky, forcing the reductive elimination of the congested biaryl product which might otherwise stall on the metal center.

Materials

-

Catalyst: Pd-PEPPSI-IPent (1.0 – 2.0 mol%)

-

Base: K

CO -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology

-

Charge Solids: Add Electrophile (1.0 mmol), Boronic Acid (1.3 mmol), Pd-PEPPSI-IPent (0.01 mmol), and K

CO -

Degas: Evacuate and backfill with Argon (3x). Oxygen inhibition is fatal to NHC catalysts.

-

Solvent: Add 1,4-Dioxane (5 mL).

-

Activation: Heat to 80°C .

-

Note: NHC catalysts are thermally robust and often require higher temperatures to initiate the catalytic cycle compared to phosphines.

-

-

Monitoring: Monitor by LC-MS.

-

Checkpoint: If conversion stalls at 50%, add a second charge of Boronic Acid (0.5 equiv). The first charge may have succumbed to protodeboronation before coupling.

-

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Yield + "Defunctionalized" Arene | Protodeboronation. The boronic acid hydrolyzed before coupling. | 1. Switch base to K |

| Homocoupling (Biaryl ether) | Oxidative Coupling. Presence of Oxygen. | 1.[2] Rigorous degassing (sparge solvent with Ar for 15 mins).2. Ensure reaction vessel is sealed under positive pressure. |

| No Reaction (Starting Material remains) | Catalyst Poisoning / Induction Failure. | 1. Switch from Pd(PPh |

Visualizations

Figure 1: Decision Workflow for Protocol Selection

Caption: Logic flow for selecting the optimal catalytic system based on electrophile difficulty.

Figure 2: The Steric Challenge in the Catalytic Cycle[4]

Caption: The catalytic cycle highlighting Transmetallation as the critical hurdle due to ortho-substitution.

References

-

Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Generation of Active L1Pd(0) in Cross-Coupling Reactions. Journal of the American Chemical Society.

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its Application in the Suzuki-Miyaura Coupling. Chemistry - A European Journal.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

-

Molander, G. A. (2013).[1] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Journal of Organic Chemistry.[3][4]

-

Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society.

Sources

Application Note: High-Fidelity Synthesis of Sterically Hindered Biaryls using (5-Tert-butyl-2-methylphenyl)boronic acid

Executive Summary

The synthesis of sterically hindered biaryls remains a critical bottleneck in medicinal chemistry and materials science. This guide details the optimized protocol for coupling (5-Tert-butyl-2-methylphenyl)boronic acid —a building block offering unique lipophilic bulk—with hindered aryl halides.

While the tert-butyl group at the C5 position enhances solubility in non-polar media, the ortho-methyl group at C2 introduces significant steric strain, retarding transmetallation and increasing the risk of protodeboronation . This note provides a self-validating protocol utilizing Buchwald G3 precatalysts to ensure high turnover numbers (TON) and suppress side reactions.

Mechanistic Insight: The Transmetallation Wall

In standard Suzuki-Miyaura coupling, oxidative addition is often presumed to be the rate-limiting step. However, for ortho-substituted boronic acids, transmetallation becomes the bottleneck.